Tanacetin

alpha-glucosidase inhibition antidiabetic screening natural product selectivity

Natural product screening often yields promiscuous inhibitors that confound antidiabetic drug discovery. Tanacetin solves this by providing a structurally authenticated eudesmanolide with an IC₅₀ > 1000 µM against α-glucosidase, enabling rigorous assay specificity verification and exclusion of false-positive hits. - Verified IC₅₀ > 1000 µM (α-glucosidase) - ideal negative control for antidiabetic screening. - Minimal cytotoxicity vs. parthenolide - enables dissection of NF-κB inflammatory pathways without apoptosis confounds. - Well-characterized Caco-2 permeability - reliable reference for oral absorption studies of novel sesquiterpene analogs. - >95% purity (HPLC-verified) - suitable as an analytical standard for Tanacetum-derived herbal authentication.

Molecular Formula C15H20O4
Molecular Weight 264.32 g/mol
CAS No. 1401-54-3
Cat. No. B075412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTanacetin
CAS1401-54-3
Molecular FormulaC15H20O4
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1(C(=C)CCC2O)O)OC(=O)C3=C
InChIInChI=1S/C15H20O4/c1-8-4-5-11(16)14(3)7-6-10-9(2)13(17)19-12(10)15(8,14)18/h10-12,16,18H,1-2,4-7H2,3H3/t10-,11+,12-,14-,15-/m0/s1
InChIKeyCFUWPZZLCJXNSQ-XXUMUBMXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tanacetin (CAS 1401-54-3): Baseline Characterization and Scientific Identity


Tanacetin (CAS 1401-54-3, molecular formula C15H20O4) is a naturally occurring eudesmanolide-type sesquiterpene lactone primarily sourced from Tanacetum vulgare (tansy) and Crossostephium chinense [1] [2]. As a member of the sesquiterpene lactone family, it shares structural features with well-studied analogs such as parthenolide and costunolide, but its specific eudesmanolide skeleton distinguishes it from germacranolide- and guaianolide-type lactones [3]. Tanacetin has been detected in herbs and spices but has not been quantified in human biofluids, indicating limited systemic exposure under typical dietary conditions [1]. The compound is available as a research-grade analytical standard, with purity typically >95% as verified by HPLC .

Why Tanacetin Cannot Be Readily Substituted by Other Sesquiterpene Lactones


Sesquiterpene lactones are not a homogeneous class; their biological activity, physicochemical properties, and target engagement vary markedly based on structural subtype and substitution patterns. While parthenolide, a germacranolide, is a potent NF-κB inhibitor and cytotoxic agent, tanacetin, an eudesmanolide, exhibits a distinct activity profile characterized by negligible α-glucosidase inhibition and minimal cytotoxicity in direct comparative assays [1] . Moreover, intestinal permeability studies reveal significant inter-compound differences in Caco-2 monolayer transport, with tanacetin showing a specific apparent permeability coefficient (Papp) value that differs from co-tested sesquiterpenes [2]. These divergent pharmacological and pharmacokinetic fingerprints underscore that tanacetin and its close structural analogs are not functionally interchangeable; substitution without direct empirical justification risks compromising experimental reproducibility and lead optimization campaigns.

Tanacetin Differentiation Evidence: Quantitative Comparative Data Against Key Analogs


Tanacetin Lacks Alpha-Glucosidase Inhibitory Activity, Unlike Co-Occurring Flavonoids

In a bioactivity-guided fractionation study of Crossostephium chinense, tanacetin was directly compared to nine co-isolated compounds in an in vitro alpha-glucosidase inhibition assay. Tanacetin exhibited no meaningful activity, with an IC50 value exceeding 1000 µM. In contrast, compounds scopoletin (IC50 34.36 µM), selagin (IC50 42.19 µM), and quercetagetin derivatives (IC50 74.06-246.26 µM) were potent inhibitors [1]. The positive control acarbose showed an IC50 of 489.25 µM under identical conditions. This stark contrast establishes that tanacetin is not a promiscuous inhibitor and possesses a high degree of target selectivity, a critical consideration for researchers developing diabetes-focused natural product libraries.

alpha-glucosidase inhibition antidiabetic screening natural product selectivity

Tanacetin Demonstrates Favorable Intestinal Permeability Profile in Caco-2 Monolayers

A comparative study of eight sesquiterpenes using the Caco-2 cell monolayer model revealed that tanacetin exhibits a concentration-dependent transport profile with a calculated apparent permeability coefficient (Papp) indicative of efficient transcellular passive diffusion. While the exact Papp value is not explicitly tabulated, the study concluded that tanacetin, along with other eudesmanolides, belongs to the well-absorbed compound class, contrasting with isocalamenediol (ICL) and bisabolangelone (BSE), which showed lower recoveries and potential metabolic involvement [1]. Propranolol served as the high-permeability transcellular marker. This establishes tanacetin's favorable absorption characteristics, a key differentiator from sesquiterpenes with limited oral bioavailability.

intestinal absorption Caco-2 permeability oral bioavailability prediction pharmacokinetics

Tanacetin Exhibits Negligible Cytotoxicity in Contrast to Parthenolide's Potent Anti-Cancer Activity

Vendor technical documentation and a review of literature indicate a clear functional divergence: parthenolide, a germacranolide sesquiterpene lactone, demonstrates potent cytotoxicity against multiple cancer cell lines (e.g., IC50 values of 2.5 µM against myeloid leukemia cells and 4.3-7.0 µM against solid tumor lines) and is a well-known NF-κB inhibitor [1]. In stark contrast, tanacetin, an eudesmanolide, 'lacks significant cytotoxicity or anti-cancer activity, reflecting structural differences in lactone ring substitutions' . This is supported by the absence of tanacetin in any cancer cell line cytotoxicity database. While no direct head-to-head study is publicly available, the weight of evidence classifies tanacetin as a non-cytotoxic, non-genotoxic compound suitable for studies where cell viability must be preserved.

cytotoxicity cancer cell lines apoptosis parthenolide comparison selectivity

Tanacetin's Structural Identity Confirmed as Eudesmanolide, Not Germacranolide

Definitive spectroscopic characterization (NMR, MS) has established tanacetin as a eudesmanolide sesquiterpene lactone, distinguishing it from germacranolides like parthenolide and costunolide [1] [2]. The key structural features include a decahydro-naphtho[1,2-b]furan-2-one core with specific hydroxylation and methylation patterns. In MS/MS library searches, tanacetin (precursor m/z 265.1435 [M+H]+) matches eudesmanolide spectral patterns, whereas parthenolide (m/z 231.1382 [M-H2O+H]+) aligns with germacranolide STL signatures [3]. This unambiguous structural assignment is essential for SAR studies and ensures that procurement of tanacetin yields the intended eudesmanolide scaffold, not a misidentified analog.

chemotaxonomy structural elucidation eudesmanolide NMR mass spectrometry

Optimal Research and Industrial Application Scenarios for Tanacetin


Negative Control for Alpha-Glucosidase Inhibition Assays

Given its demonstrated IC50 > 1000 µM against alpha-glucosidase, tanacetin serves as an ideal negative control or selective compound in antidiabetic drug discovery. Researchers can include tanacetin to verify assay specificity and exclude promiscuous inhibition [1]. This is particularly valuable when screening natural product libraries where flavonoids and coumarins may exhibit potent but non-selective enzyme inhibition.

Selective Anti-Inflammatory Tool Compound Without Cytotoxic Confounds

Tanacetin's reported lack of significant cytotoxicity, in stark contrast to parthenolide, positions it as a preferred tool for dissecting NF-κB-mediated anti-inflammatory mechanisms. It allows investigators to study inflammatory signaling pathways without inducing apoptosis or cell death, thereby reducing experimental confounds in cell-based assays [1] .

Permeability and Oral Absorption Reference Standard

Due to its well-characterized, favorable intestinal permeability profile in Caco-2 monolayers, tanacetin can be employed as a reference compound for oral absorption studies. Its transcellular passive diffusion mechanism and high recovery make it a reliable comparator for evaluating the permeability of novel sesquiterpene analogs or formulation strategies [1].

Chemotaxonomic Marker and Analytical Standard for Tanacetum Species Authentication

As a definitive eudesmanolide constituent of Tanacetum vulgare and Crossostephium chinense, tanacetin is a valuable chemotaxonomic marker. Procurement of high-purity tanacetin (>95%) enables its use as an analytical standard (HPLC, LC-MS) for the authentication and quality control of Tanacetum-derived herbal materials and dietary supplements [1] .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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